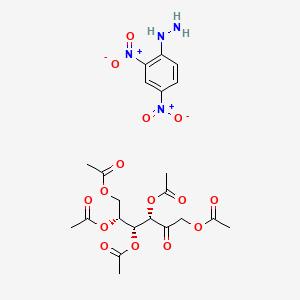
Penta-O-acetyl-fructose 2,4-dinitrophenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penta-O-acetyl-fructose 2,4-dinitrophenylhydrazine is a derivative of fructose, where the hydroxyl groups of fructose are acetylated, and the compound is further reacted with 2,4-dinitrophenylhydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Penta-O-acetyl-fructose 2,4-dinitrophenylhydrazine typically involves the following steps:
Acetylation of Fructose: Fructose is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form Penta-O-acetyl-fructose.
Reaction with 2,4-Dinitrophenylhydrazine: The Penta-O-acetyl-fructose is then reacted with 2,4-dinitrophenylhydrazine in an acidic medium, usually methanol with sulfuric acid, to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Penta-O-acetyl-fructose 2,4-dinitrophenylhydrazine primarily undergoes condensation reactions with carbonyl compounds. This reaction is used to form hydrazones, which are useful in the identification and analysis of aldehydes and ketones.
Common Reagents and Conditions
Reagents: 2,4-Dinitrophenylhydrazine, methanol, sulfuric acid.
Conditions: Acidic medium, typically at room temperature or slightly elevated temperatures.
Major Products
The major products of the reaction between this compound and carbonyl compounds are the corresponding hydrazones, which are often brightly colored and can be used for qualitative and quantitative analysis.
Scientific Research Applications
Penta-O-acetyl-fructose 2,4-dinitrophenylhydrazine has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection of carbonyl compounds in various samples.
Biochemistry: Employed in the analysis of reducing sugars and other carbonyl-containing biomolecules.
Environmental Science: Utilized in the monitoring of carbonyl pollutants in air and water samples.
Food Science: Applied in the analysis of food products to detect and quantify carbonyl compounds that may affect flavor and quality.
Mechanism of Action
The mechanism of action of Penta-O-acetyl-fructose 2,4-dinitrophenylhydrazine involves nucleophilic addition-elimination reactions. The 2,4-dinitrophenylhydrazine moiety reacts with the carbonyl group of aldehydes or ketones, forming a hydrazone through the following steps:
Nucleophilic Addition: The hydrazine group adds to the carbonyl carbon, forming an intermediate.
Elimination: A molecule of water is eliminated, resulting in the formation of a stable hydrazone.
Comparison with Similar Compounds
Penta-O-acetyl-fructose 2,4-dinitrophenylhydrazine can be compared with other similar compounds such as:
2,4-Dinitrophenylhydrazine: The parent compound used for detecting carbonyl groups.
Phenylhydrazine: Another hydrazine derivative used in similar applications but with different reactivity and specificity.
Semicarbazide: Used for the detection of carbonyl compounds, forming semicarbazones.
The uniqueness of this compound lies in its acetylated fructose moiety, which may impart different solubility and reactivity characteristics compared to other hydrazine derivatives.
Properties
CAS No. |
101833-01-6 |
|---|---|
Molecular Formula |
C22H28N4O15 |
Molecular Weight |
588.5 g/mol |
IUPAC Name |
(2,4-dinitrophenyl)hydrazine;[(2R,3R,4S)-2,3,4,6-tetraacetyloxy-5-oxohexyl] acetate |
InChI |
InChI=1S/C16H22O11.C6H6N4O4/c1-8(17)23-6-13(22)15(26-11(4)20)16(27-12(5)21)14(25-10(3)19)7-24-9(2)18;7-8-5-2-1-4(9(11)12)3-6(5)10(13)14/h14-16H,6-7H2,1-5H3;1-3,8H,7H2/t14-,15-,16-;/m1./s1 |
InChI Key |
RLUOOQQETXODRP-UDHFTORSSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@@H](C(=O)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN |
Canonical SMILES |
CC(=O)OCC(C(C(C(=O)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



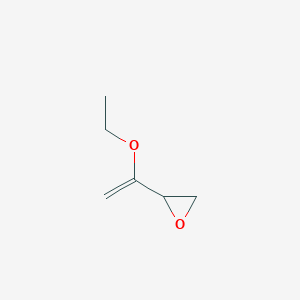
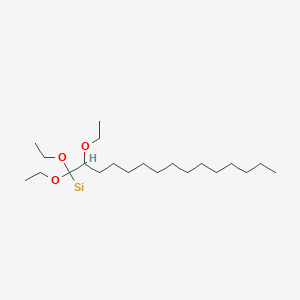
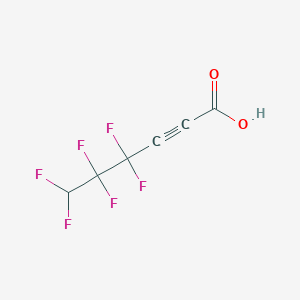
![1H-Naphtho[2,3-c]pyran-5,10-dione](/img/structure/B14324057.png)
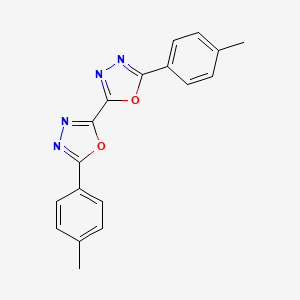


![3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14324093.png)
![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)
